![molecular formula C20H21NO3 B3849253 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849253.png)
4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
Overview
Description
4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone, also known as MTIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTIQ is a member of the isoquinolinone family of compounds, which have been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including DNA topoisomerase I and II, which are involved in DNA replication and repair. 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has also been found to bind to dopamine receptors in the brain, which may contribute to its potential use as a tool for studying the role of these receptors in various physiological processes.
Biochemical and Physiological Effects:
4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been found to have a number of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, its ability to inhibit the growth of certain tumor cell lines, and its ability to modulate the activity of dopamine receptors in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in scientific research is its high selectivity for certain enzymes and receptors, which allows for more precise targeting of specific biological processes. However, one of the limitations of using 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone, including its use as a potential therapeutic agent for the treatment of cancer and other diseases, its use as a tool for studying the role of dopamine receptors in the brain, and its use as a potential fluorescent probe for the detection of DNA damage in cells. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone and to identify any potential side effects or limitations associated with its use in scientific research.
Scientific Research Applications
4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been found to have a number of potential applications in scientific research, including its use as a fluorescent probe for the detection of DNA damage, its use as a potential anticancer agent, and its use as a tool for studying the role of dopamine receptors in the brain.
properties
IUPAC Name |
4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-16-5-3-4-6-17(16)19(20(23)21-13)18(22)12-9-14-7-10-15(24-2)11-8-14/h7-12H,3-6H2,1-2H3,(H,21,23)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVSMYHKXVNCGP-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=O)N1)C(=O)C=CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCCC2=C(C(=O)N1)C(=O)/C=C/C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(4-methoxyphenyl)acryloyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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